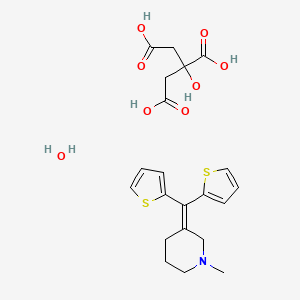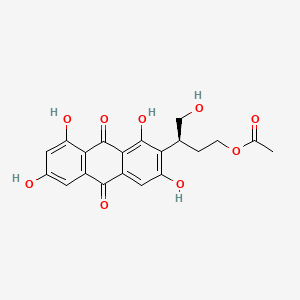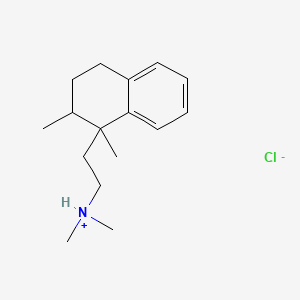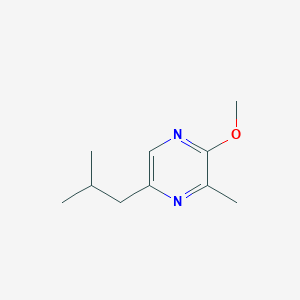
5-Isobutyl-3-methyl-2-methoxypyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Isobutyl-3-methyl-2-methoxypyrazine is a chemical compound belonging to the class of methoxypyrazines. These compounds are known for their potent odor, often described as bell pepper-like. Methoxypyrazines are found in various plants and are significant contributors to the aroma of several foods, including bell peppers, coffee, and wine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isobutyl-3-methyl-2-methoxypyrazine typically involves the condensation of leucine amide with glyoxal, followed by methylation
Industrial Production Methods
Industrial production of methoxypyrazines, including this compound, often involves chemical synthesis due to the need for high purity and specific isomeric forms. The process generally includes the use of advanced catalytic systems and controlled reaction conditions to ensure the desired product yield and quality .
Análisis De Reacciones Químicas
Types of Reactions
5-Isobutyl-3-methyl-2-methoxypyrazine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the pyrazine ring into a dihydropyrazine.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazine N-oxides, while substitution reactions can introduce halogen or nitro groups onto the pyrazine ring .
Aplicaciones Científicas De Investigación
5-Isobutyl-3-methyl-2-methoxypyrazine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-Isobutyl-3-methyl-2-methoxypyrazine involves its binding to specific olfactory receptors. This binding triggers a signal transduction pathway that leads to the perception of its characteristic odor. The molecular targets include olfactory receptor proteins, and the pathways involved are part of the olfactory signaling cascade .
Comparación Con Compuestos Similares
Similar Compounds
3-Isobutyl-2-methoxypyrazine: Similar in structure but differs in the position of the methyl group.
2-Isobutyl-3-methoxypyrazine: Known for its bell pepper odor, similar to 5-Isobutyl-3-methyl-2-methoxypyrazine.
2-Isopropyl-3-methoxypyrazine: Another methoxypyrazine with a slightly different alkyl group.
Uniqueness
This compound is unique due to its specific isobutyl and methoxy substitution pattern, which gives it a distinct odor profile compared to other methoxypyrazines. This uniqueness makes it valuable in flavor and fragrance applications where a specific aroma is desired .
Propiedades
Número CAS |
78246-20-5 |
|---|---|
Fórmula molecular |
C10H16N2O |
Peso molecular |
180.25 g/mol |
Nombre IUPAC |
2-methoxy-3-methyl-5-(2-methylpropyl)pyrazine |
InChI |
InChI=1S/C10H16N2O/c1-7(2)5-9-6-11-10(13-4)8(3)12-9/h6-7H,5H2,1-4H3 |
Clave InChI |
RSRBELMBYIBNLC-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CN=C1OC)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


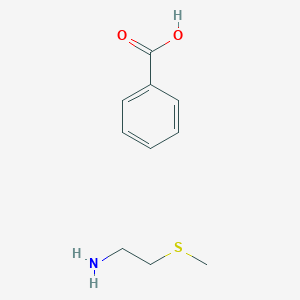

![2-[4-(acridin-9-ylamino)phenyl]acetic acid](/img/structure/B13766598.png)
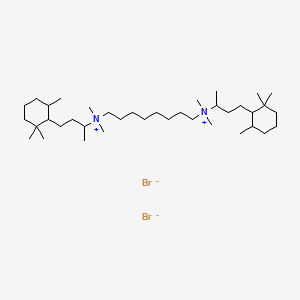




![(E,6Z)-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]-6-(1,3,3-trimethylindol-2-ylidene)hex-4-en-1-ol;perchlorate](/img/structure/B13766640.png)
